Sulfur‑for‑Oxygen Swap in C1‑Position: TPSA and Lipophilicity Differentiation vs. 1‑Phenoxyphthalazine
Replacing the oxygen atom in 1‑phenoxyphthalazine (CAS 100537‑30‑2) with a sulfur atom to yield 1‑(phenylthio)phthalazine increases the topological polar surface area (TPSA) by 16.1 Ų (from 35.0 to 51.1 Ų) while maintaining a comparable computed logP (3.42 vs. 3.60 XLogP3). Both compounds have zero hydrogen‑bond donors, but the sulfur analogue offers three hydrogen‑bond acceptors versus two for the oxygen analogue [1]. The 16 Ų TPSA difference places the sulfur analogue closer to the 60‑70 Ų threshold often associated with balanced CNS penetration and oral absorption, whereas the oxygen analogue at 35 Ų is substantially more lipophilic in character, which may favour membrane partitioning but also increase promiscuous protein binding [1].
| Evidence Dimension | Polar surface area and lipophilicity |
|---|---|
| Target Compound Data | TPSA = 51.1 Ų; XLogP3 = 3.60; HBD = 0; HBA = 3; MW = 238.31 g·mol⁻¹ |
| Comparator Or Baseline | 1‑Phenoxyphthalazine (CAS 100537‑30‑2): TPSA = 35.0 Ų; LogP = 3.42; HBD = 0; HBA = 2; MW = 222.24 g·mol⁻¹ |
| Quantified Difference | Δ TPSA = +16.1 Ų (46% higher for sulfur analogue); Δ MW = +16.07 g·mol⁻¹; Δ HBA = +1 |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA) and Chemsrc (experimental LogP) |
Why This Matters
The TPSA difference places the two compounds into different absorption‑class categories for CNS drug design; researchers selecting a phthalazine scaffold for permeability‑sensitive assays should not treat the oxygen and sulfur congeners as surrogates.
- [1] PubChem. Phthalazine, 1-(phenylthio)-. CID 6410698. Computed properties: XLogP3, HBD/HBA, TPSA. View Source
